

Solubility and stability of 2-Ethyl-2-phenylmalonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenylmalonamide

Cat. No.: B079945

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of 2-Ethyl-2-phenylmalonamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Ethyl-2-phenylmalonamide (PEMA), with a primary focus on its solubility and stability. PEMA is an active metabolite of the anticonvulsant drug primidone and exhibits biological activity as an inhibitor of glutamate dehydrogenase.[1][2] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals in designing robust formulations, developing accurate analytical methods, and ensuring therapeutic efficacy and safety. This document details experimental protocols, discusses the causality behind methodological choices, and presents data in a clear, accessible format to support further research and development.

Introduction to 2-Ethyl-2-phenylmalonamide (PEMA)

2-Ethyl-2-phenylmalonamide, a malonamide derivative with the molecular formula $C_{11}H_{14}N_2O_2$, is a compound of significant interest in medicinal chemistry and pharmacology.[1] It is a primary active metabolite of primidone, an anticonvulsant medication, and contributes to the overall therapeutic effect of the parent drug.[3][4] The chemical structure of PEMA, featuring a phenyl ring and an ethyl group attached to a central malonamide framework, underpins its biological activity.[1][3] Given its role in anticonvulsant therapy, a detailed

characterization of its physicochemical properties is essential for formulation development, quality control, and regulatory submissions.

This guide delves into the core attributes of PEMA's solubility in various media and its stability under different environmental conditions. By providing both foundational knowledge and practical experimental workflows, this document aims to equip researchers with the necessary information to effectively work with this molecule.

Physicochemical Properties of PEMA

A summary of the key physicochemical properties of 2-Ethyl-2-phenylmalonamide is presented in the table below. These properties form the basis for understanding its behavior in both in vitro and in vivo systems.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[5]
Molecular Weight	206.24 g/mol	[4][5]
CAS Number	7206-76-0	[5]
Appearance	White crystalline solid	[5][6]
Melting Point	120°C (with decomposition)	[7]
Boiling Point	440.9°C at 760 mmHg	
Density	1.183 g/cm ³	
Water Solubility	<0.01 g/100 mL at 18°C	[6]
Solubility in other solvents	Slightly soluble in DMSO and Methanol	[6]

Solubility Profile of 2-Ethyl-2-phenylmalonamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. PEMA is reported to be sparingly soluble in water, which can present challenges for the development of aqueous formulations.[6] A comprehensive understanding of its solubility in various solvents and at different pH values is therefore crucial.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes a standard method for determining the equilibrium solubility of PEMA in various solvents. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurements.

Objective: To determine the saturation solubility of PEMA in a range of pharmaceutically relevant solvents.

Materials:

- 2-Ethyl-2-phenylmalonamide (purity >98%)
- A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, DMSO)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

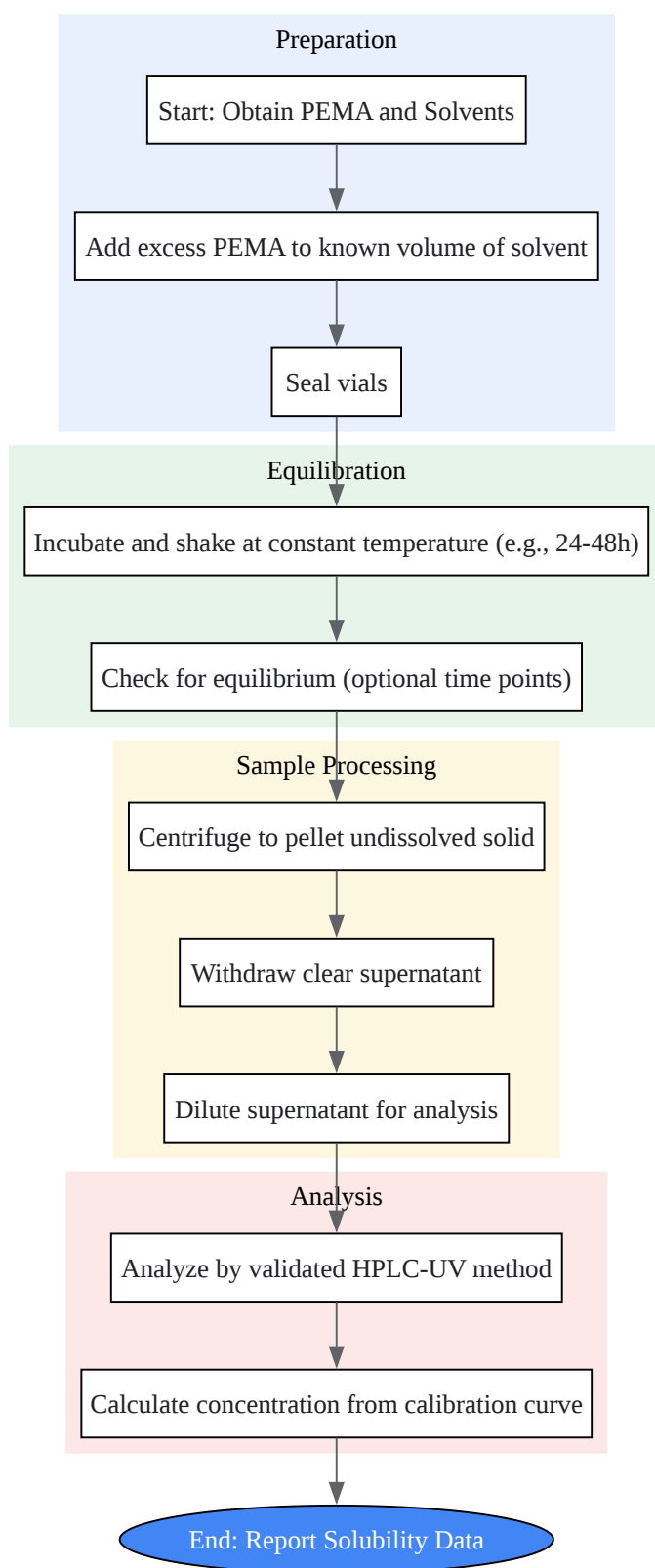
Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of PEMA to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:

- Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). The agitation ensures thorough mixing and facilitates the dissolution process. The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.
- Sample Processing:
 - After equilibration, remove the vials and allow the undissolved solid to settle.
 - Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid. This step is critical to separate the saturated solution from any undissolved particles.
- Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of PEMA.
- Data Interpretation:
 - The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of PEMA.



[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination of PEMA.

Stability Profile of 2-Ethyl-2-phenylmalonamide

Assessing the stability of a drug substance is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[8] PEMA is generally stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[6] [9] Hazardous decomposition can occur at high temperatures, yielding carbon monoxide and nitrogen oxides.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the degradation pathways.[8][10] These studies are also instrumental in developing and validating stability-indicating analytical methods.[11] The recommended stress conditions are based on the International Council for Harmonisation (ICH) guidelines.[10]

Objective: To investigate the degradation pathways of PEMA under various stress conditions and to identify the resulting degradation products.

Methodology:

A general approach to forced degradation involves exposing a solution or solid PEMA to the following conditions:

- Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation (Solid State): 105°C for 48 hours.
- Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Self-Validating System:

For each condition, a control sample (unexposed) and a blank (solvent without the drug, subjected to the same stress) must be analyzed concurrently. The goal is to achieve a target degradation of 5-20%.^{[10][12]} If significant degradation is not observed, more strenuous conditions (e.g., higher temperature, longer exposure) may be necessary. Conversely, if the drug degrades completely, milder conditions should be employed.

Analysis of Degradants:

The stressed samples are analyzed by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main drug peak is free from any co-eluting degradants.

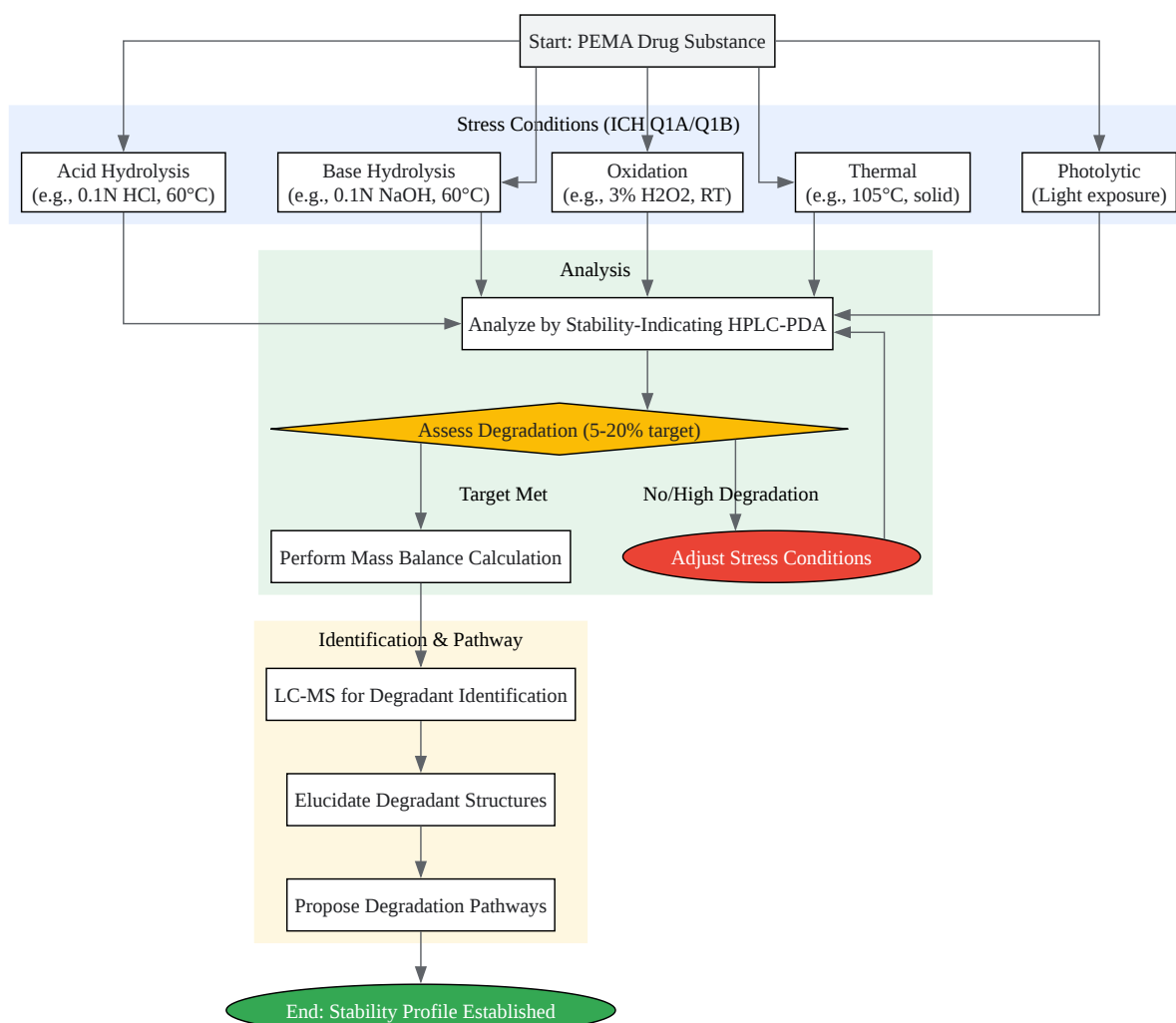
Potential Degradation Pathways

While specific degradation pathways for PEMA are not extensively reported in the public domain, based on its chemical structure (an amide), the following are plausible degradation routes:

- **Hydrolysis:** The amide functional groups are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid and ammonia. This would involve the cleavage of the C-N bond in the amide groups.
- **Oxidation:** The phenyl ring and the tertiary carbon atom could be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized derivatives.
- **Thermal Degradation:** At high temperatures, decarboxylation or other fragmentation reactions could occur.

Logical Framework for Stability Testing

The following diagram outlines the logical progression of a forced degradation study for PEMA.



[Click to download full resolution via product page](#)

Caption: Decision-making workflow for PEMA forced degradation studies.

Analytical Methodologies

The accurate quantification of PEMA and its potential degradants relies on robust analytical methods.

- **High-Performance Liquid Chromatography (HPLC):** This is the most common technique for the analysis of PEMA. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. UV detection at a suitable wavelength (e.g., 220-260 nm) provides good sensitivity.[3]
- **Gas Chromatography (GC):** GC has also been used for the determination of PEMA in biological matrices, such as serum.[7] This may require derivatization to improve the volatility and thermal stability of the analyte.
- **Mass Spectrometry (MS):** Coupling LC or GC with a mass spectrometer allows for the definitive identification of PEMA and its degradation products by providing molecular weight and fragmentation information.[5]

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of **2-Ethyl-2-phenylmalonamide**. The physicochemical data, along with the detailed experimental protocols for solubility and stability testing, offer a solid foundation for researchers and drug development professionals. A thorough understanding and characterization of these properties are indispensable for the successful development of safe, effective, and stable pharmaceutical products containing PEMA. The provided workflows and rationales behind the experimental designs are intended to guide the user in conducting scientifically sound investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Ethyl-2-phenylmalonamide | 7206-76-0 [smolecule.com]
- 2. 2-Ethyl-2-phenylmalonamide | 7206-76-0 | FE23105 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 5. Phenylethylmalonamide | C₁₁H₁₄N₂O₂ | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-2-phenylmalonamide | 7206-76-0 [chemicalbook.com]
- 7. 2-エチル-2-フェニルマロンアミド 一水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. 2-Ethyl-2-phenylmalonamide(7206-76-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biomedres.us [biomedres.us]
- 12. pnrjournal.com [pnrjournal.com]
- To cite this document: BenchChem. [Solubility and stability of 2-Ethyl-2-phenylmalonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079945#solubility-and-stability-of-2-ethyl-2-phenylmalonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com